molecular formula C16H13ClN2O3S B2603662 N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide CAS No. 941892-52-0

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide

Cat. No.: B2603662
CAS No.: 941892-52-0
M. Wt: 348.8
InChI Key: VBEVOZMAQUQALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide (CAS 941998-37-4) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research. This compound features a molecular formula of C16H13ClN2O3S and a molecular weight of 348.80 . Benzothiazole scaffolds are recognized for their diverse biological activities, particularly in anticancer applications, where they have demonstrated potency and selectivity against various human cancer cell lines . The structural motif of this compound makes it a valuable candidate for investigating novel therapeutic agents targeting specific molecular pathways involved in cell proliferation and survival. This benzothiazole derivative is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment. The compound is typically supplied in high-purity form (90%+ confirmed by analytical methods) and should be stored under recommended conditions to maintain stability . Its mechanism of action is associated with the inhibition of key signaling pathways, including AKT and ERK, which are crucial for cancer cell survival and proliferation, making it a promising chemical tool for studying tumor biology and evaluating potential chemotherapeutic strategies .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-10-5-9(6-11(7-10)22-2)16(20)19-13-4-3-12(17)14-15(13)23-8-18-14/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEVOZMAQUQALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4-chlorobenzaldehyde, under acidic conditions.

    Introduction of the Benzamide Moiety: The benzothiazole intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • Core Heterocycles: The target compound’s benzothiazole core distinguishes it from analogs with phenyl (propanil), isoxazole (isoxaben), or imidazolidine (iprodione metabolite isomer) backbones. Substituent Positions:
  • The 4-chloro group on the benzothiazole may enhance binding affinity to target proteins, similar to the 3,4-dichloro substitution in propanil’s phenyl ring .
  • The 3,5-dimethoxybenzamide group contrasts with isoxaben’s 2,6-dimethoxy configuration, which could alter molecular symmetry and solubility.

Functional Implications

  • Propanil (N-(3,4-dichlorophenyl) propanamide) :
    • A herbicide targeting acetolactate synthase (ALS) in weeds. Its dichlorophenyl group facilitates membrane penetration, while the propanamide chain enables specific enzyme inhibition. The target compound’s benzothiazole may offer broader-spectrum activity due to its larger aromatic system .
  • Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) :
    • A cellulose biosynthesis inhibitor. The isoxazole core and branched alkyl group enhance soil persistence, whereas the target compound’s benzothiazole might improve photostability or enzymatic interaction .
  • Iprodione Metabolite Isomer (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide) :
    • A dicarboximide fungicide metabolite. The imidazolidine ring enables redox activity, whereas the benzothiazole’s sulfur atom could facilitate metal coordination in antifungal mechanisms .

Comparative Data Table

Compound Name Core Structure Key Substituents Primary Use Reference
N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide Benzothiazole 4-chloro (benzothiazole); 3,5-dimethoxy (benzamide) Under research
Propanil (N-(3,4-dichlorophenyl) propanamide) Phenyl 3,4-dichloro; propanamide Herbicide
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) Isoxazole Branched alkyl (isoxazole); 2,6-dimethoxy (benzamide) Herbicide
Iprodione Metabolite Isomer Imidazolidine 3,5-dichloro; 2,4-dioxo Fungicide metabolite

Research Findings and Implications

  • Crystallographic tools such as SHELX may aid in structural validation, as seen in small-molecule refinement workflows .
  • Bioactivity : The benzothiazole core’s electron-deficient nature may enhance interaction with enzymatic active sites compared to phenyl or isoxazole systems. Methoxy groups in the 3,5-positions could improve solubility relative to 2,6-substituted analogs, impacting bioavailability .

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The compound can be synthesized through various organic synthesis methods, typically involving the reaction of 4-chloro-1,3-benzothiazole with 3,5-dimethoxybenzoic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. Its mechanisms of action include:

  • Inhibition of Tumor Cell Proliferation : Studies have indicated that this compound significantly inhibits the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through pathways involving apoptosis and cell cycle arrest .
  • Cytokine Modulation : The compound has been observed to reduce levels of inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines, indicating a dual role in both anti-inflammatory and anticancer activities .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with key signaling pathways:

  • AKT and ERK Pathways : Research indicates that this compound inhibits both the AKT and ERK signaling pathways in cancer cells, which are crucial for cell survival and proliferation. This inhibition leads to increased apoptosis rates in treated cells .

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Study on Human Cancer Cell Lines :
    • Objective : To assess the impact on cell proliferation and migration.
    • Findings : The compound significantly reduced cell viability in A431 and A549 cells at concentrations ranging from 1 to 4 µM. Additionally, it inhibited cell migration as evidenced by scratch wound healing assays .
  • Inflammation Assessment :
    • Objective : To evaluate anti-inflammatory effects.
    • Methodology : ELISA was used to measure cytokine levels in RAW264.7 macrophages.
    • Results : The treatment led to a marked decrease in IL-6 and TNF-α levels, supporting its potential as an anti-inflammatory agent alongside its anticancer properties .

Comparative Analysis

To better understand the biological activity of this compound relative to other benzothiazole derivatives, a comparative table is presented below:

Compound NameAnticancer ActivityAnti-inflammatory ActivityMechanism
This compoundHighModerateInhibition of AKT/ERK pathways
Benzothiazole Derivative AModerateHighCytokine inhibition
Benzothiazole Derivative BHighLowCell cycle arrest

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide?

  • Methodology : The compound can be synthesized via a two-step approach:

Benzothiazole core formation : React 4-chloro-7-amino-1,3-benzothiazole with 3,5-dimethoxybenzoyl chloride under Schotten-Baumann conditions (room temperature, aqueous NaOH, THF) to form the amide bond .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

  • Key considerations : Monitor reaction progress via TLC (silica gel, UV visualization). Protect methoxy groups from demethylation by avoiding strong acids .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • NMR analysis :

  • ¹H-NMR : Expect aromatic protons in the benzothiazole ring (δ 7.5–8.5 ppm) and methoxy groups as singlets (δ 3.8–3.9 ppm). The amide NH may appear as a broad singlet (δ 10–12 ppm) in DMSO-d₆ .
  • ¹³C-NMR : Look for carbonyl resonance (δ ~165 ppm) and methoxy carbons (δ ~55 ppm) .
    • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 349.3 (C₁₆H₁₄ClN₂O₃S). High-resolution MS (HRMS) confirms molecular formula .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS .
  • Stability : Avoid prolonged exposure to light or basic conditions (>pH 9) to prevent degradation. Store at –20°C under inert gas .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Crystallization : Grow single crystals via slow evaporation (ethanol/water, 1:1) at 4°C.
  • Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL (R factor < 0.05) to confirm bond angles, dihedral planes, and hydrogen bonding (e.g., amide N–H⋯O interactions) .
  • Example : A related benzamide derivative (N-(3,5-dimethoxyphenyl)benzamide) showed a planar benzothiazole-amide linkage (torsion angle < 5°) .

Q. What strategies address contradictory bioactivity data in different cell lines?

  • Case study : A structurally similar compound (N-(4-methoxyphenyl)-3,5-dimethoxybenzamide) exhibited IC₅₀ variability (HeLa: 12 µM vs. MCF-7: 45 µM) due to differences in mitochondrial membrane potential .
  • Resolution :

Validate assays using ATP-based viability kits (e.g., CellTiter-Glo®).

Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis.

Assess cellular uptake via LC-MS/MS quantification .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?

  • Modifications :

  • Replace 4-chloro with electron-withdrawing groups (e.g., CF₃) to enhance target binding.
  • Substitute methoxy groups with hydroxy groups (protected as tert-butyldimethylsilyl ethers) to improve solubility .
    • Evaluation : Test derivatives in kinase inhibition assays (e.g., EGFR, VEGFR2) and correlate with logP values (HPLC-measured) .

Q. What analytical techniques resolve discrepancies in purity assessments?

  • HPLC-DAD vs. LC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid) with diode array detection (λ = 254 nm) for purity (>98%). LC-MS identifies trace impurities (e.g., dechlorinated byproducts) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Data Contradiction Analysis

Q. Why might NMR spectra vary between synthetic batches?

  • Root causes :

  • Residual solvents (e.g., DMF) can shift proton signals. Dry samples thoroughly under vacuum .
  • Rotameric forms of the amide bond may produce split peaks in ¹H-NMR. Heat samples to 60°C to coalesce signals .
    • Solution : Use 2D NMR (COSY, HSQC) to assign all protons and carbons unambiguously .

Methodological Resources

  • Synthesis : Ref
  • Crystallography : Ref
  • Biological Evaluation : Ref
  • Analytical Protocols : Ref

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.